N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a chemical compound with intriguing characteristics It exhibits a fascinating structure that combines elements of both phenyl and pyrazolyl groups, anchored by sulfonamide moieties
Mechanism of Action
Target of Action
N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, also known as CCG-28641, primarily targets the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate a wide range of cellular functions, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-28641 interacts with its targets by inhibiting the RhoA transcriptional signaling pathway . It acts downstream of Rho, blocking transcription stimulated by various proteins involved in the Rho pathway .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-28641 . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation . By inhibiting this pathway, CCG-28641 can potentially disrupt these processes, leading to downstream effects such as reduced cell growth and migration .
Result of Action
The molecular and cellular effects of CCG-28641’s action primarily involve the inhibition of the RhoA transcriptional signaling pathway . This can lead to a decrease in cell adhesion, migration, and proliferation . In the context of cancer, CCG-28641 has shown activity in several in vitro cancer cell functional assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves the condensation of 3-(4-fluorophenyl)-1-(ethanesulfonyl)-4,5-dihydro-1H-pyrazole with a sulfonamide reagent. This reaction is often carried out under controlled temperature and pressure conditions, using a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve more optimized and scalable processes, utilizing advanced technologies such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, resulting in a more efficient production process.
Chemical Reactions Analysis
Types of Reactions: N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions employed. For example, oxidation may yield sulfone derivatives, while reduction may result in the formation of primary amines.
Scientific Research Applications
Chemistry
Biology
The compound has shown promise in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine
Research has suggested that this compound could serve as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry
Its unique chemical properties make it valuable in the development of specialty chemicals, such as polymers and surfactants.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as N-{3-[1-(methylsulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, the uniqueness of N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide lies in its specific functional groups. The presence of the ethanesulfonyl and fluorophenyl groups imparts distinct chemical properties, influencing its reactivity and interactions with biological targets. These differences highlight its potential for unique applications compared to its analogs.
Properties
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(13-7-9-15(19)10-8-13)12-17(20-22)14-5-4-6-16(11-14)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVVOKBCHUMAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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